N-(4-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes an acetylphenyl group, a benzodioxol group, and a pyridazinyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride.
Synthesis of 6-(2H-1,3-benzodioxol-5-yl)pyridazine: This involves the cyclization of appropriate precursors under controlled conditions.
Formation of the sulfanyl linkage: This step involves the reaction of the pyridazine derivative with a suitable thiol compound.
Final coupling reaction: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-acetylphenyl N-(3-(methylthio)phenyl)carbamate
- N-(4-acetylphenyl) maleanilic acid
Uniqueness
N-(4-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-13(25)14-2-5-16(6-3-14)22-20(26)11-29-21-9-7-17(23-24-21)15-4-8-18-19(10-15)28-12-27-18/h2-10H,11-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKAUPPBUUOVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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